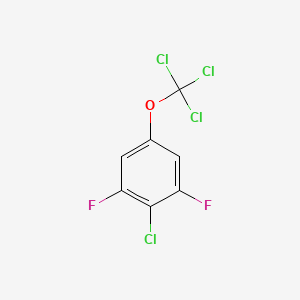![molecular formula C17H25BO4 B1402307 4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane CAS No. 1416157-80-6](/img/structure/B1402307.png)
4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane
概要
説明
“4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C17H25BO4 . It is a type of phenylboronic ester derivative .
Synthesis Analysis
The synthesis of this compound can be achieved from 4-(4-Bromophenoxy)tetrahydro-2H-pyran and Bis(pinacolato)diboron . The synthesis process has been optimized and confirmed by FT-IR, 1H, and 13C NMR, and mass spectra .Molecular Structure Analysis
The molecular structure of this compound has been determined by quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .Chemical Reactions Analysis
Phenylboronic ester derivatives like this compound are intermediates widely used in biology, organic synthesis, catalysis, and crystal engineering . They can crosslink with amines for producing COFs with imine linkages and are readily employed as a monomer for Suzuki cross-coupling reactions and amination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 304.19 . Further details about its melting point, boiling point, density, and other physical properties are not specified in the available resources.科学的研究の応用
Benzoxaboroles in Organic Synthesis and Biology
Benzoxaboroles, a related class of compounds that include structures like 4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane, have been extensively studied for their unique properties and applications. They serve as crucial intermediates in organic synthesis, offering pathways for the development of complex molecules. Their biological activity has also been a subject of interest, with several benzoxaboroles under clinical trials due to their potential therapeutic effects. These compounds have found applications as molecular receptors for sugars and glycoconjugates, highlighting their significance in both synthetic and medicinal chemistry Adamczyk-Woźniak et al., 2009.
Polymers and Scintillators
The research into polymethyl methacrylate-based plastic scintillators has explored the use of various luminescent dyes, including those related to the structure of 4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane. These studies aim to enhance scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. Such advancements in scintillator technology are critical for applications in radiation detection and nuclear medicine Salimgareeva & Kolesov, 2005.
Thermoelectric Materials
Research on poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric (TE) materials has seen significant progress, with the TE properties of PEDOT and its derivatives being extensively studied. This research is driven by the potential for PEDOT-based materials to achieve high TE performance levels, which could be beneficial for military and niche applications where weight, size, and flexibility are crucial. Such developments underline the importance of materials science in advancing the functionality and applicability of organic thermoelectric materials Yue & Xu, 2012.
将来の方向性
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)13-5-7-14(8-6-13)20-15-9-11-19-12-10-15/h5-8,15H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGLPFIHBPFDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Cbz-amino)-2-azaspiro[3.3]heptane](/img/structure/B1402230.png)
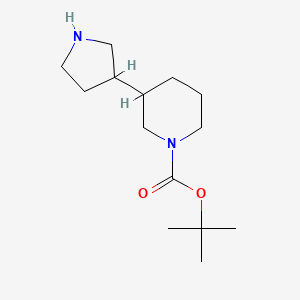

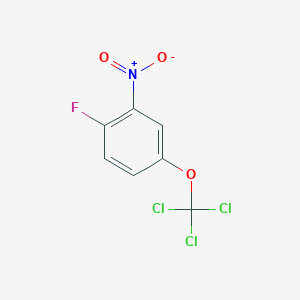

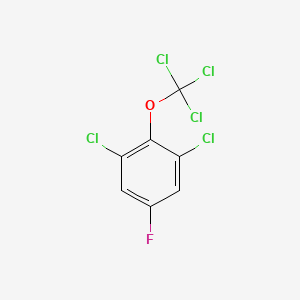
![2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene](/img/structure/B1402239.png)

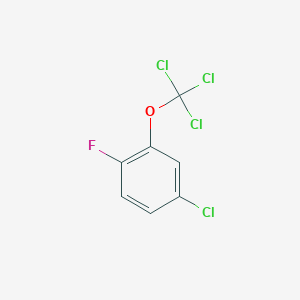
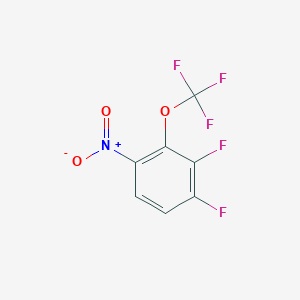

![1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene](/img/structure/B1402246.png)
